4-Morpholinophenylboronic acid
Overview
Description
4-Morpholinophenylboronic acid is an organic compound that contains a morpholine ring and a phenylboronic acid group in its chemical structure. It is typically found as a white crystalline powder and is soluble in water and organic solvents. This compound is stable under acidic conditions but can undergo hydrolysis under alkaline conditions .
Scientific Research Applications
4-Morpholinophenylboronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to prepare fluorescent probes and dyes, which are useful in biological imaging and diagnostics.
Industry: This compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
Target of Action
It is known that boronic acids, such as 4-morpholinophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the boronic acid group with the electrophilic carbon atom in the organic compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide range of biologically and pharmacologically active molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound facilitates the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . These compounds could potentially have a wide range of biological and pharmacological effects, depending on their specific structures and properties .
Biochemical Analysis
Biochemical Properties
The boronic acid moiety can form reversible covalent bonds with these side chains, which can influence the activity of the enzyme or protein .
Cellular Effects
The specific cellular effects of 4-Morpholinophenylboronic acid are currently unknown due to the lack of experimental data. Boronic acids are known to influence cell function through their interactions with various biomolecules. These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of experimental studies. Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate whether this compound interacts with any transporters or binding proteins, and its effects on localization or accumulation .
Subcellular Localization
Future studies should investigate whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
4-Morpholinophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylboronic acid with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques and equipment to optimize yield and purity.
Chemical Reactions Analysis
4-Morpholinophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Suzuki Coupling: This is a notable reaction where this compound acts as a reagent in the Suzuki-Miyaura coupling reaction, forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the reaction conditions and the reagents used.
Comparison with Similar Compounds
4-Morpholinophenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: This compound lacks the morpholine ring and has different reactivity and applications.
4-Methoxyphenylboronic acid: This compound contains a methoxy group instead of a morpholine ring, leading to different chemical properties and uses.
4-(Diethylamino)phenylboronic acid:
The uniqueness of this compound lies in its combination of a morpholine ring and a phenylboronic acid group, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDIUBHAKZDSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383633 | |
Record name | 4-Morpholinophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-02-2 | |
Record name | 4-Morpholinophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholin-4-yl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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